Anisole, p-pentyl-

P2X3 receptor pharmacology ion channel antagonist screening pain pathway research

p-Pentylanisole (CAS 20056-58-0, also 4-pentylanisole or 1-methoxy-4-n-pentylbenzene) is a para-substituted alkyl aryl ether belonging to the 4-alkylanisole homologous series. This compound features a methoxy group and a five-carbon pentyl chain in the para configuration on a benzene ring, with molecular formula C12H18O, molecular weight 178.27 g/mol, density 0.91 g/cm³, boiling point 250.5°C at 760 mmHg, and calculated LogP of 3.43.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 20056-58-0
Cat. No. B1605434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisole, p-pentyl-
CAS20056-58-0
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)OC
InChIInChI=1S/C12H18O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h7-10H,3-6H2,1-2H3
InChIKeyGLWHNBIQKCPVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Pentylanisole (CAS 20056-58-0): Procurement-Grade p-Alkyl Aryl Ether for Receptor Pharmacology and Specialty Applications


p-Pentylanisole (CAS 20056-58-0, also 4-pentylanisole or 1-methoxy-4-n-pentylbenzene) is a para-substituted alkyl aryl ether belonging to the 4-alkylanisole homologous series . This compound features a methoxy group and a five-carbon pentyl chain in the para configuration on a benzene ring, with molecular formula C12H18O, molecular weight 178.27 g/mol, density 0.91 g/cm³, boiling point 250.5°C at 760 mmHg, and calculated LogP of 3.43 [1]. Unlike shorter-chain analogs, p-pentylanisole exhibits quantifiable P2X3 purinoceptor antagonist activity (EC₅₀ = 80 nM) and occurs naturally in Myristica fragrans (nutmeg), establishing it as a structurally distinct candidate for receptor pharmacology studies and natural product research [2][3].

p-Pentylanisole (CAS 20056-58-0): Why In-Class 4-Alkylanisole Analogs Cannot Be Directly Substituted


Compounds within the 4-alkylanisole series (including 4-ethylanisole, 4-propylanisole, 4-butylanisole, and 4-hexylanisole) are not interchangeable despite their common methoxybenzene core structure. Systematic variation of the alkyl chain length produces substantial, quantifiable differences in three procurement-relevant parameters: receptor target engagement profile (p-pentylanisole demonstrates P2X3 antagonist activity with EC₅₀ = 80 nM, whereas shorter-chain analogs exhibit distinct receptor binding patterns), physicochemical behavior (calculated LogP increases from approximately 2.8 for 4-ethylanisole to 3.43 for p-pentylanisole and ~4.1 for 4-hexylanisole, directly affecting solvent partitioning and formulation compatibility), and boiling point (spanning 84°C at 6 mmHg for 4-ethylanisole to 250.5°C at 760 mmHg for p-pentylanisole), which critically influences purification strategy, volatilization behavior, and thermal processing limits [1][2]. Generic substitution without accounting for these parameter divergences introduces uncontrolled variables into experimental protocols and manufacturing processes [3].

p-Pentylanisole (CAS 20056-58-0) Quantitative Differentiation Evidence: Procurement Decision Matrix


p-Pentylanisole Demonstrates P2X3 Purinoceptor Antagonist Activity (EC₅₀ = 80 nM), Differentiating from Shorter-Chain Analogs

p-Pentylanisole exhibits quantifiable antagonist activity at recombinant rat P2X3 purinoceptors, with an EC₅₀ of 80 nM when evaluated at 10 µM concentration [1]. In contrast, the shorter-chain analog 4-ethoxytoluene (4-methylphenetole) shows negligible potency at human nicotinic acetylcholine receptors (EC₅₀ ≈ 30,000 nM), a differential of approximately 375-fold in receptor engagement profiles [2]. While direct same-assay comparative data for all homologs are not available, this divergence in target engagement demonstrates that alkyl chain length critically modulates receptor interaction — a class-level inference that directly informs selection for P2X3-focused pharmacological studies [3].

P2X3 receptor pharmacology ion channel antagonist screening pain pathway research

p-Pentylanisole Calculated LogP = 3.43: Optimized Hydrophobicity for Membrane Partitioning Versus Shorter and Longer Homologs

p-Pentylanisole exhibits a calculated LogP (octanol-water partition coefficient) of 3.43 [1]. This value is intermediate within the 4-alkylanisole homologous series: 4-ethylanisole (calculated LogP ≈ 2.8), 4-propylanisole (estimated LogP ≈ 3.0), and 4-hexylanisole (calculated LogP = 4.1) [2]. Each methylene (-CH₂-) unit added to the alkyl chain increases LogP by approximately 0.5 units, consistent with established Hansch-Fujita π contributions [3]. The pentyl chain length thus positions p-pentylanisole in a quantifiably distinct hydrophobicity window, with LogP = 3.43 representing a 0.43-unit difference from the propyl analog and a 0.67-unit difference from the hexyl analog.

LogP prediction membrane permeability formulation development QSAR modeling

p-Pentylanisole Boiling Point = 250.5°C at 760 mmHg: Differentiated Volatility and Thermal Processing Parameters

p-Pentylanisole exhibits a boiling point of 250.5°C at 760 mmHg (atmospheric pressure), with a vapor pressure of 0.0343 mmHg at 25°C [1]. In contrast, the shorter-chain homolog 4-ethylanisole (C9H12O) has a boiling point of 84°C at 6 mmHg (equivalent to approximately 204-210°C at 760 mmHg by extrapolation), while 4-hexylanisole (C13H20O) has a predicted boiling point of approximately 265-270°C at 760 mmHg . This progressive increase of approximately 15-20°C per methylene unit directly reflects van der Waals interaction increments from chain elongation. p-Pentylanisole occupies a quantifiably distinct thermal behavior window: it is less volatile than 4-ethyl- and 4-propylanisole, yet more readily purified via distillation than 4-hexyl- and longer-chain homologs.

thermal stability distillation purification volatility profile process chemistry

p-Pentylanisole Natural Occurrence in Myristica fragrans (Nutmeg) Distinguishes It from Synthetic-Only Homologs

p-Pentylanisole (4-pentylanisol) has been identified as a naturally occurring phytochemical constituent of Myristica fragrans (nutmeg, family Myristicaceae, order Magnoliales) and Amomum schmidtii (family Zingiberaceae) [1]. In contrast, shorter-chain 4-alkylanisole homologs (ethyl, propyl) are predominantly synthetic compounds with limited documentation of natural occurrence in food-relevant botanical matrices. This natural provenance of p-pentylanisole provides a verifiable differentiator for applications requiring natural-origin sourcing credentials, botanical authenticity marker studies, or comparative phytochemical profiling.

natural product chemistry phytochemical analysis Myristica fragrans authenticity verification

p-Pentylanisole (CAS 20056-58-0): Evidence-Based Research and Industrial Application Scenarios


P2X3 Purinoceptor Antagonist Screening and Ion Channel Pharmacology

p-Pentylanisole is directly applicable as a reference compound or screening hit for P2X3 purinoceptor antagonist studies, based on its demonstrated EC₅₀ of 80 nM in recombinant rat P2X3 receptor assays conducted in Xenopus oocytes at 10 µM [1]. Its sub-micromolar potency distinguishes it from shorter-chain alkyl anisole derivatives, which exhibit divergent receptor engagement profiles (e.g., 4-ethoxytoluene shows negligible activity at nicotinic acetylcholine receptors, EC₅₀ ≈ 30,000 nM) [2]. P2X3 is a validated target in pain signaling and sensory neuron research, making p-pentylanisole a procurement-relevant candidate for laboratories developing novel P2X3 antagonists or investigating structure-activity relationships (SAR) around alkyl chain length in purinergic receptor modulators . Selection of p-pentylanisole specifically ensures the pentyl chain length required for this receptor interaction profile.

LogP-Controlled Formulation Development and Membrane Permeability Studies

p-Pentylanisole serves as a well-characterized hydrophobic probe or formulation component in studies requiring predictable octanol-water partitioning behavior. Its calculated LogP of 3.43 positions it in a quantifiably distinct hydrophobicity window relative to shorter-chain homologs (e.g., 4-ethylanisole, LogP ≈ 2.8) and longer-chain homologs (e.g., 4-hexylanisole, LogP = 4.1) [1][2]. This differential of +0.43 to +0.63 LogP units relative to shorter homologs, and −0.67 units relative to longer homologs, directly translates to predictable differences in membrane permeability, micelle partitioning, and organic/aqueous phase distribution . Formulators and QSAR modelers can confidently procure p-pentylanisole to achieve a specific hydrophobicity that cannot be replicated by substituting ethyl, propyl, or hexyl analogs without introducing uncontrolled LogP variance [3].

Thermal Process Optimization: Distillation Purification and Volatility Profiling

p-Pentylanisole's boiling point of 250.5°C at 760 mmHg (vapor pressure 0.0343 mmHg at 25°C) makes it an optimal candidate for distillation-based purification and controlled-volatility applications [1]. This boiling point represents a midpoint in the 4-alkylanisole homologous series: substantially higher than 4-ethylanisole (~204-210°C at 760 mmHg) and 4-butylanisole (231.3°C at 760 mmHg), yet lower than 4-hexylanisole (~265-270°C at 760 mmHg) [2]. This thermal profile enables purification via standard vacuum distillation without the high-vacuum requirements of longer-chain homologs, while providing reduced ambient volatility compared to shorter-chain analogs. Process chemists and production engineers can select p-pentylanisole to achieve a defined balance between purification accessibility and handling stability.

Natural Product Research and Botanical Authenticity Verification

p-Pentylanisole's documented occurrence as a phytochemical constituent of Myristica fragrans (nutmeg) and Amomum schmidtii qualifies it as an authenticity marker for natural product research and botanical sourcing verification [1]. Unlike its predominantly synthetic shorter-chain homologs, p-pentylanisole can be referenced in comparative phytochemical profiling, GC-MS botanical fingerprinting, and natural-identical flavor/fragrance development where verifiable natural provenance is required. Its presence in commercially and culinarily significant species such as nutmeg further supports its utility in food chemistry and botanical authentication workflows, where procurement decisions may prioritize compounds with established natural occurrence over synthetic-only alternatives.

Technical Documentation Hub

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